![molecular formula C16H20N2OS B7594892 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA is a synthetic compound that has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide involves its interaction with various receptors and enzymes in the body. This compound has been found to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects, including antitumor activity, modulation of glutamate receptors, inhibition of histone deacetylases, activation of immune cells, and enhancement of the immune response. These effects make this compound a promising candidate for the development of novel therapeutics in various fields of medicine.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide in lab experiments include its synthetic availability, diverse biochemical and physiological effects, and potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to elucidate its mechanism of action and optimize its therapeutic potential.
Future Directions
For research on 2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide include the development of novel therapeutics based on its biochemical and physiological effects, the optimization of its therapeutic potential, and the elucidation of its mechanism of action. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit diverse biochemical and physiological effects. The potential therapeutic applications of this compound make it a promising candidate for further research in various fields of medicine. However, further research is needed to elucidate its mechanism of action, optimize its therapeutic potential, and ensure its safety for use in humans.
Synthesis Methods
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and reductive amination. The most commonly used method for synthesizing this compound is the palladium-catalyzed coupling reaction, which involves the coupling of 2-bromo-N-(1-(5-methylthiophen-2-yl)propan-2-yl)acetamide with 3-aminophenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation. In immunology, this compound has been found to activate immune cells and enhance the immune response.
properties
IUPAC Name |
2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(8-15-7-6-12(2)20-15)18-16(19)10-13-4-3-5-14(17)9-13/h3-7,9,11H,8,10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRUGJPGOPJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)


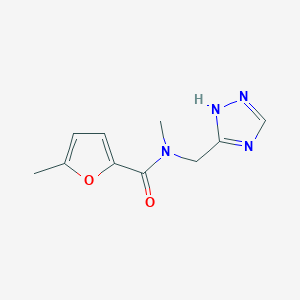
![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
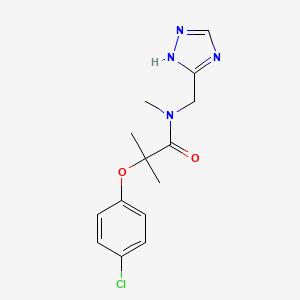
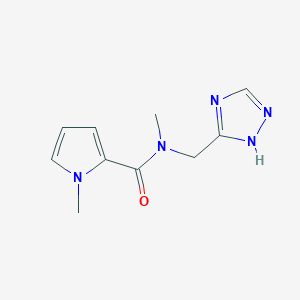
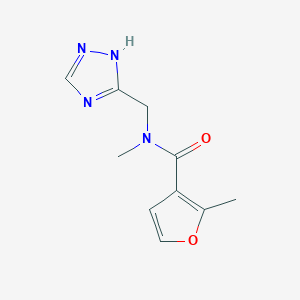

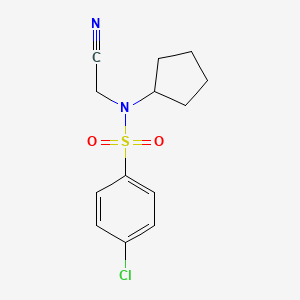
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)